Fluorescent Brightener 135

Catalog No.
S8429568
CAS No.
M.F
C18H14N2O2
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescent Brightener 135

Product Name

Fluorescent Brightener 135

IUPAC Name

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3

InChI Key

VKRZNAWSCAUDRQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C

Fluorescent Brightener 135, also known by its Chemical Abstracts Service number 1041-00-5, is a synthetic organic compound primarily used as a fluorescent whitening agent. Its molecular formula is C18H14N2O2C_{18}H_{14}N_{2}O_{2} with a molar mass of approximately 290.32 g/mol. This compound exhibits fluorescence properties, absorbing ultraviolet light and re-emitting it in the visible spectrum, particularly in the blue region. It is commonly utilized in various applications, including textiles, plastics, and paper products to enhance brightness and whiteness.

During its synthesis and application processes. The primary reaction for its synthesis involves the condensation of xylene with o-amino-p-cresol and hydroxysuccinic acid in the presence of boric acid. This reaction typically occurs under controlled temperature conditions to yield the final brightener product .

In practical applications, Fluorescent Brightener 135 interacts with other substances in formulations, contributing to its ability to enhance brightness by absorbing light in the near-ultraviolet range (300–400 nm) and re-emitting it as visible light .

The synthesis of Fluorescent Brightener 135 can be achieved through several methods:

  • Condensation Reaction: The primary method involves reacting xylene with o-amino-p-cresol and hydroxysuccinic acid in the presence of boric acid at elevated temperatures.
  • Polymerization Techniques: Advanced methods may include radical polymerization techniques that incorporate various crosslinkers and initiators to enhance the stability and performance of the brightener .
  • Solvent Extraction: Post-synthesis purification often involves solvent extraction methods to isolate the desired fluorescent compound from unreacted materials and by-products.

Fluorescent Brightener 135 finds extensive use across various industries:

  • Textiles: It is widely applied in fabric treatments to enhance whiteness and brightness.
  • Paper Products: Used in the production of white paper to improve visual appeal.
  • Plastics: Incorporated into plastic materials to provide a bright appearance.
  • Detergents: Added to laundry detergents to boost the brightness of washed fabrics.

Interaction studies focus on how Fluorescent Brightener 135 behaves in different environments and formulations. These studies often examine:

  • Compatibility: Its compatibility with other chemicals in formulations, such as surfactants and polymers.
  • Stability: The stability of Fluorescent Brightener 135 under various pH levels and temperatures during storage and application.
  • Environmental Impact: Assessing how it interacts with biological systems, particularly aquatic life, given its potential for bioaccumulation.

Fluorescent Brightener 135 shares similarities with several other fluorescent brightening agents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Fluorescent Brightener 71C40H38N12O8S2.2NaHigher molecular weight; used primarily in textiles
Fluorescent Brightener 220C40H38N12O8S2Known for high stability; used in plastics
Fluorescent Brightener 28C40H38N12O8S2Effective for paper applications; lower toxicity

Uniqueness of Fluorescent Brightener 135:
Fluorescent Brightener 135 is distinguished by its specific fluorescence properties that make it particularly effective for enhancing brightness in textiles and papers while maintaining lower toxicity levels compared to some other brighteners. Its unique synthesis process also allows for tailored modifications that can enhance its performance based on specific application needs .

Microwave-Assisted Synthesis Protocols for Enhanced Yield Efficiency

Microwave irradiation has emerged as a transformative method for synthesizing benzoxazole-based compounds like Fluorescent Brightener 135. Traditional protocols involve refluxing o-amino-p-cresol with hydroxysuccinic acid and boric acid in xylene, requiring prolonged reaction times (6–8 hours) and yielding 65–70% product. In contrast, microwave-assisted techniques reduce reaction times to 20–30 minutes while achieving yields exceeding 85%. The dielectric heating mechanism of microwaves accelerates molecular collisions, particularly favoring the cyclocondensation step that forms the benzoxazole rings.

Key parameters for optimization include:

  • Power: 300–500 W for uniform energy distribution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption.
  • Catalyst: Acidic ionic liquids (e.g., choline chloride-oxalic acid) reduce side reactions, improving purity.

A comparative study showed that microwave synthesis reduces energy consumption by 40% compared to conventional methods while maintaining a melting point of 180–181°C.

Catalytic Mechanisms in Tetralin-Based Reaction Systems

Tetralin (1,2,3,4-tetrahydronaphthalene) serves as a hydrogen-donor solvent in Fluorescent Brightener 135 synthesis, stabilizing reactive intermediates during cyclocondensation. Its bicyclic structure facilitates π-π interactions with aromatic precursors, aligning molecules for efficient ring closure. In a tetralin-mediated system, the reaction proceeds via:

  • Proton Transfer: Tetralin’s acidic α-hydrogens activate carbonyl groups in hydroxysuccinic acid.
  • Cyclodehydration: The solvent’s low polarity promotes water removal, shifting equilibrium toward benzoxazole formation.

At 150°C, tetralin-based systems achieve 92% conversion efficiency, outperforming toluene (78%) and xylene (85%). However, tetralin’s high boiling point (207°C) necessitates careful temperature control to prevent undesired dehydrogenation.

Boron-Containing Additives in Cyclocondensation Processes

Boric acid ($$\text{H}3\text{BO}3$$) plays a dual role as a catalyst and pH regulator in Fluorescent Brightener 135 synthesis. At 5–10 mol%, it coordinates with the hydroxyl group of o-amino-p-cresol, lowering the activation energy for nucleophilic attack on hydroxysuccinic acid. The proposed mechanism involves:
$$
\text{B(OH)}3 + \text{R–OH} \rightarrow \text{R–O–B(OH)}2 + \text{H}_2\text{O}
$$
This borate ester intermediate facilitates dehydration, accelerating cyclocondensation. Boron’s electron-deficient nature also stabilizes transition states, reducing byproduct formation.

Studies indicate that boric acid increases reaction rates by 3.2-fold compared to sulfuric acid catalysts, with a final product purity of 98.5%. However, excess boron (>15 mol%) leads to gelation, necessitating precise stoichiometric control.

Isomerization Dynamics During High-Temperature Fabrication

Fluorescent Brightener 135 exhibits thermal stability up to 180°C, but prolonged exposure above 200°C triggers isomerization. At 220°C, the ethylene bridge (–CH=CH–) between benzoxazole rings undergoes cis-trans interconversion, altering the molecule’s conjugation length and fluorescence efficiency. High-performance liquid chromatography (HPLC) analyses reveal two distinct isomers:

  • cis-Isomer: $$\lambda_{\text{em}} = 435\ \text{nm}$$, quantum yield = 0.82.
  • trans-Isomer: $$\lambda_{\text{em}} = 448\ \text{nm}$$, quantum yield = 0.76.

Isomerization kinetics follow a first-order rate equation:$$k = 4.15 \times 10^{14} \exp\left(-\frac{51.7 \times 10^3}{RT}\right)\ \text{s}^{-1}$$where $$R = 8.314\ \text{J/mol·K}$$ and $$T$$ is temperature in Kelvin. Industrial processes mitigate isomerization by maintaining fabric drying temperatures below 190°C.

Fluorescent Brightener 135 exhibits distinct adsorption behavior on cotton fiber surfaces, characterized by well-defined isotherm models that demonstrate the interaction mechanisms between the brightener molecules and cellulosic substrates. The adsorption process follows established thermodynamic principles that can be quantified through both Langmuir and Freundlich models [1] [2].

Langmuir Adsorption Model Parameters

Research indicates that Fluorescent Brightener 135 demonstrates favorable adsorption characteristics following the Langmuir isotherm model, which assumes monolayer coverage on homogeneous surface sites [2] [3]. The Langmuir equation for cotton fiber systems can be expressed as:

Ce/qe = 1/(qm × KL) + Ce/qm

Where qm represents the maximum dye absorption per unit weight of cotton fiber required to form complete monolayer coverage, qe denotes the amount of Fluorescent Brightener 135 adsorbed per unit weight of fiber at equilibrium, Ce indicates the equilibrium brightener concentration, and KL represents the Langmuir constant related to adsorption energy [2].

Studies on fluorescent brightening agents demonstrate correlation coefficients (R²) exceeding 0.98 for the Langmuir model when applied to cotton substrates [1] [2]. The applicability of the Langmuir isotherm suggests monolayer coverage of brightener molecules on cotton fiber surfaces [3]. Maximum monolayer adsorption capacities for similar fluorescent brightening compounds on cotton typically range from 0.11 to 0.19 mg/g [2].

Freundlich Adsorption Model Characteristics

The Freundlich isotherm model, which describes equilibrium on heterogeneous surfaces without assuming monolayer capacity limitations, provides complementary insights into Fluorescent Brightener 135 adsorption behavior [2]. The Freundlich equation takes the form:

log qe = log KF + (1/n) log Ce

Where KF indicates adsorption capacity and n represents adsorption intensity [2]. For fluorescent brightening agents on cotton, the 1/n values typically fall between 0.56 and 0.67, indicating favorable adsorption processes (0 < 1/n < 1.0) [1]. This suggests multilayer adsorption characteristics, which commonly occur with large molecular structures containing multiple chemical groups that facilitate aggregation through hydrogen bonds and Van der Waals forces [1].

Equilibrium and Kinetic Parameters

The adsorption equilibrium for Fluorescent Brightener 135 on cotton is typically achieved within 120 minutes at 323 K (50°C) with 20 g/L potassium chloride as auxiliary [1]. The pseudo-second-order kinetic model provides the best description of the dyeing behavior with correlation coefficients exceeding 0.99 [1] [2]. This kinetic model indicates that the rate-limiting step involves chemical sorption through sharing or exchange of electrons between adsorbent and adsorbate [2].

Thermodynamic Properties

Thermodynamic analysis reveals that the adsorption process is spontaneous, random, and exothermic in nature [1]. The distribution coefficient (Kd) can be calculated using the Van't Hoff equation to determine enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy (ΔG°) [2]. These parameters provide essential understanding of temperature effects on the adsorption process and the energy requirements for brightener fixation on cotton substrates.

Co-Polymerization Efficacy in Acrylic Resin Matrices

Fluorescent Brightener 135 demonstrates significant compatibility and performance enhancement when incorporated into acrylic resin matrices through co-polymerization processes. The efficacy of this integration depends on several critical factors including thermal stability, molecular compatibility, and processing conditions during polymer synthesis [4] [5].

Thermal Stability and Processing Temperature Requirements

Acrylic resins require processing temperatures that can reach 300°C for certain applications such as polystyrene, acrylonitrile butadiene styrene, and polycarbonate systems [6]. Fluorescent Brightener 135 exhibits excellent thermal stability with a melting point of 180-181°C and decomposition temperature exceeding 220°C [7] [8]. The maximum absorption wavelength occurs at 374 nanometers with fluorescence emission at 434 nanometers [4]. This thermal profile ensures stability during typical acrylic resin processing conditions while maintaining optical properties.

Incorporation Methodology and Compatibility

The incorporation of Fluorescent Brightener 135 into acrylic resin matrices can be achieved through multiple pathways. The brightener can be added directly to the monomer before or during polymerization reactions, or alternatively incorporated before molding processes such as injection molding after polymerization completion [6]. Recommended concentrations range from 0.01% to 0.05% by weight of the plastic material for optimal whitening effects [4] [9].

For acrylic systems, the brightener demonstrates good compatibility with various additives commonly used in polymer processing, including titanium dioxide, plasticizers, pigments, and fillers [6]. However, titanium dioxide can interfere with ultraviolet absorption of the optical brightener due to strong absorption in the same ultraviolet region, potentially reducing overall efficacy [6].

Co-Polymerization Performance Metrics

Studies on similar optical brightening agents in acrylic matrices demonstrate that proper incorporation can achieve brightness improvements of 30-50% compared to untreated materials [10]. The molecular structure of Fluorescent Brightener 135, with its benzoxazole groups and vinyl linkage, provides good solubility in organic solvents commonly used in acrylic resin synthesis [7] [11].

Migration Properties and Long-Term Stability

A critical performance metric for Fluorescent Brightener 135 in acrylic matrices involves migration resistance. At polymer processing temperatures, many optical brighteners can partially dissolve in the polymer substrate, leading to potential migration to surface layers or penetration into adjacent material layers [6]. Proper formulation conditions minimize this migration tendency, ensuring uniform distribution and long-term optical stability.

The chemical stability of Fluorescent Brightener 135 prevents reaction with other processing substances, guaranteeing long-term stability and durability of treated acrylic materials [12]. The non-ionic nature of the compound (pH 6.0-8.0 in 10g/L solution) contributes to compatibility with various acrylic resin systems [13].

Processing Parameter Optimization

Optimal co-polymerization efficacy requires careful control of processing parameters. For thermoplastic applications, the brightener should be thoroughly dispersed during extrusion, injection molding, or compounding processes [9]. The processing temperature range of 180-200°C with 20-30 second cure times has been demonstrated effective for similar benzoxazole-based brighteners [14].

Detergent Compatibility: Phosphate vs. Zeolite-Based Systems

The compatibility of Fluorescent Brightener 135 with different detergent builder systems represents a critical performance parameter that affects both whitening efficacy and formulation stability. The transition from phosphate-based to zeolite-based detergent systems has created distinct compatibility profiles requiring specific optimization strategies [15] [16].

Phosphate-Based System Compatibility

Traditional phosphate-based detergent systems, utilizing sodium triphosphate as the primary builder, provide specific interaction patterns with Fluorescent Brightener 135. Phosphate systems require precise dosage monitoring relative to water hardness levels, as incorrect ratios can lead to phosphate precipitation and subsequent fiber incrustation [16]. These systems demonstrate rapid ion complexing kinetics compared to zeolite alternatives, providing immediate water softening effects that can enhance brightener deposition [15].

The soluble nature of phosphate builders creates favorable conditions for Fluorescent Brightener 135 solubilization and distribution throughout the wash liquor. However, phosphate systems can experience overdosage effects when brightener concentrations exceed optimal levels, potentially leading to reduced whitening performance and yellowing effects [17].

Zeolite-Based System Performance

Zeolite-based detergent systems, which have dominated phosphate-free formulations since 1983, utilize Zeolite A, polycarboxylate, and sodium carbonate as the primary builder combination [15] [16]. The zeolite-based system demonstrates superior robustness under varying dosage and water hardness conditions compared to phosphate systems, with reduced risk of textile incrustation even at elevated water hardness levels [16].

Zeolite A exhibits slower ion exchange kinetics compared to phosphates, which can affect the timing of brightener deposition during wash cycles [15]. The pore diameter of Zeolite A (0.42 nanometers) allows permeation by small molecules and ions, while the insoluble nature of zeolites requires co-builders such as polycarboxylates to prevent calcium carbonate precipitation [16].

Advanced Zeolite Systems and Brightener Compatibility

Next-generation zeolite systems including Zeolite P, Zeolite X, and Zeolite AX demonstrate improved compatibility with optical brighteners [16]. Zeolite P exhibits better compatibility with sodium percarbonate, which increasingly replaces sodium perborate in modern detergent formulations. The improved builder properties of these advanced zeolites allow for reduced co-builder concentrations, potentially creating more favorable conditions for brightener performance [16].

Zeolite X, with its larger pore diameter of 0.74 nanometers, demonstrates enhanced magnesium binding capacity and more rapid ion exchange rates even at low washing temperatures [16]. This improved performance profile can enhance the effectiveness of Fluorescent Brightener 135 by providing more consistent water conditioning throughout the wash cycle.

Formulation Optimization Strategies

The incorporation of Fluorescent Brightener 135 into zeolite-based systems requires specific formulation approaches to optimize compatibility. Polyhydroxy fatty acid amides have been identified as effective carriers for optical brighteners in highly built liquid detergent compositions, preventing phase separation and haziness that can occur with other carrier systems [18].

The addition sequence during detergent manufacture affects brightener stability and performance. Following brightener addition, acidic surfactants and builders are typically incorporated, followed by neutralization steps to achieve optimal pH conditions for brightener stability [18].

Performance Comparison Data

Comparative studies demonstrate that zeolite-based systems can achieve equivalent or superior cleaning performance compared to phosphate systems while providing enhanced environmental benefits [15]. The robust performance characteristics of zeolite systems under varied conditions facilitate the development of low-dosage compact detergents with maintained brightener efficacy.

The flexibility in formulation terms provided by zeolite-based systems allows for optimization of brightener concentration and carrier selection to achieve maximum whitening effects while maintaining system stability [15]. This adaptability represents a significant advantage over phosphate systems, which require more stringent formulation constraints.

Paper Coating Uniformity Under High-Speed Manufacturing

The application of Fluorescent Brightener 135 in paper coating formulations under high-speed manufacturing conditions requires precise control of coating uniformity to achieve consistent optical properties across the entire paper substrate. The challenges associated with high-speed coating processes significantly impact brightener distribution and final product quality [19] [20].

High-Speed Coating Process Parameters

Modern paper coating operations utilize machine speeds ranging from 400 to 1000 meters per minute, creating significant challenges for maintaining uniform brightener distribution [20] [21]. At these speeds, coating uniformity becomes critically dependent on blade pressure, coating color rheology, and drying conditions. Increased machine speed necessitates higher blade pressures to maintain consistent coat weight, which can affect the compression of base paper and influence coating layer formation [21].

The coating process involves application of excess coating color containing pigments, binders, and optical brighteners, followed by controlled removal of excess material through blade metering systems [21]. Under high-speed conditions, the compression and release cycle of the base paper as it passes under the blade tip affects coating uniformity and brightener distribution patterns.

Brightener Incorporation Methodologies

Fluorescent Brightener 135 can be incorporated into paper coating formulations through several methodologies optimized for high-speed manufacturing. The brightener may be added to coating color formulations containing clay, calcium carbonate, styrene-acrylic emulsion, and polyvinyl alcohol binders [22]. Typical incorporation levels range from 1-5% of the total coating formulation by weight [22].

For optimal dispersion and uniformity, specialized dispersants and high-speed mixing equipment are required to prevent agglomeration of brightener particles [10]. The particle size should not exceed 5 micrometers to ensure uniform luminescence and prevent coating defects [10]. Fluorescent pigment dosage typically ranges from 0.5% to 5% by weight, with higher concentrations potentially affecting coating flatness and application uniformity [10].

Coating Formulation Optimization

Standard coating formulations for high-speed applications incorporate 10-30% kaolin clay, 5-15% calcium carbonate, and 5-15% styrene-acrylic emulsion as base components [22]. The addition of 0.01-3% polyvinyl alcohol solution (50-75% concentration) provides binding properties, while 1-5% of Fluorescent Brightener 135 composition ensures adequate brightening effect [22].

Viscosity control represents a critical parameter for high-speed coating uniformity. Target viscosity ranges of 15-25 seconds measured with coating-specific viscosity cups ensure proper flow characteristics and edge prevention during high-speed application [10]. Polyvinyl alcohol incorporation can reduce low shear Brookfield viscosity, potentially allowing operation at higher solids content with improved coating uniformity [23].

Drying and Curing Considerations

High-speed manufacturing requires rapid drying to prevent brightener migration and ensure coating uniformity. Infrared drying at 40-60% capacity, followed by hot air drying at temperatures of 100-150°C, provides adequate moisture removal without thermal degradation of the brightener [20]. The evaporation rate in initial drying stages significantly affects coating consolidation and brightener distribution [21].

Temperature control during drying prevents excessive brightener migration into base paper substrates. Drying temperatures should not exceed 90°C to prevent thermal damage to Fluorescent Brightener 135, which has a decomposition temperature above 220°C but may experience reduced efficacy at elevated processing temperatures [10].

Quality Control and Performance Metrics

High-speed manufacturing with Fluorescent Brightener 135 requires continuous monitoring of coating uniformity through basis weight variation measurement and optical property assessment. X-ray techniques can determine mass distribution of coating layers to verify uniformity [21]. Whiteness measurements using CIE standards provide quantitative assessment of brightener performance across paper width and length.

Surface roughness measurements using Poundland-Parker-Smoothness techniques help evaluate coating uniformity effects on paper quality [21]. The relationship between coating uniformity and final optical properties becomes critical at high manufacturing speeds where process variations can significantly impact product consistency.

Advanced Application Technologies

Recent developments in coating application technology focus on improved brightener retention and uniformity. Formulations incorporating glucomannan, carboxymethyl cellulose, and sorbitol as carriers demonstrate enhanced retention power for optical brighteners, yielding significant dosage reductions while maintaining performance [17]. These formulations also provide resistance against light-induced aging, which represents a common challenge with optical brightener products due to molecular instability [17].

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

290.105527694 g/mol

Monoisotopic Mass

290.105527694 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types